![molecular formula C14H15FN2 B1418618 Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine CAS No. 1156223-02-7](/img/structure/B1418618.png)
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, also known as 4-F-EPEA, is an amine compound that has been studied for its various applications in scientific research. It has been found to have a variety of physiological and biochemical effects, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Kinetic Investigations
The compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a variant of alkyl aryl thionocarbonates, has been the subject of kinetic investigations. Studies have examined its reaction with substituted pyridines, focusing on the formation of zwitterionic tetrahedral intermediates and rate-determining steps in the reaction pathways. Such research is crucial for understanding the compound's behavior in various chemical processes (Castro et al., 1997).
Fluorinated Ligands for Polymerization
Research has been conducted on the design of fluorinated ligands, including derivatives similar to this compound, for their use in ethylene polymerization. The introduction of such ligands has shown significant effects on catalytic activity and the properties of the resultant polyethylene, highlighting the compound's potential in the field of polymer science (Zhang et al., 2021).
Antiallergic Applications
A series of compounds including N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to this compound, have been synthesized for potential antiallergic applications. These compounds, including specific variants like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have been tested for their potency in inhibiting histamine release, indicating the therapeutic potential of such structures in allergy treatment (Menciu et al., 1999).
Supramolecular Chemistry
In supramolecular chemistry, this compound-related structures have been investigated for their ability to form supramolecular aggregates through various interactions like C-H...O and C-H...F. Such studies provide insights into the molecular assembly and potential applications in material science (Suresh et al., 2007).
Enhancement of Catalytic Behavior
Research into enhancing the activity and thermal stability of iron precatalysts using ligands structurally akin to this compound has shown promising results. Such ligands, when activated, have demonstrated high activity in ethylene polymerization, suggesting the compound's relevance in improving catalytic processes (Sun et al., 2012).
Mechanism of Action
Target of Action
It is often used as a research chemical and building block in pharmaceutical testing
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, depending on the specific context and conditions of its use.
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine may also be involved in similar biochemical pathways.
Result of Action
It is often used as a research chemical and building block in pharmaceutical testing , suggesting that it may have a variety of potential effects depending on the specific context and conditions of its use.
properties
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGYOCDWUWNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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